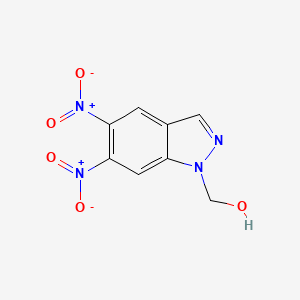

(5,6-Dinitro-1h-indazol-1-yl)methanol

Description

Properties

CAS No. |

42239-36-1 |

|---|---|

Molecular Formula |

C8H6N4O5 |

Molecular Weight |

238.16 g/mol |

IUPAC Name |

(5,6-dinitroindazol-1-yl)methanol |

InChI |

InChI=1S/C8H6N4O5/c13-4-10-6-2-8(12(16)17)7(11(14)15)1-5(6)3-9-10/h1-3,13H,4H2 |

InChI Key |

RENVLLDJKISVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Nitration of Indazole Derivatives

The presence of nitro groups at positions 5 and 6 implies sequential nitration. Indazole’s electrophilic substitution patterns are influenced by its fused aromatic system. Nitration typically occurs at electron-rich positions, but the directing effects of the pyrazole nitrogen atoms complicate regioselectivity.

Step 1: Synthesis of 5-Nitro-1H-indazole

Initial nitration of indazole could target position 5 using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The electron-donating effect of the pyrazole nitrogen may direct nitration to the para position (C5) relative to the fused ring junction.

Step 2: Second Nitration at Position 6

A second nitration under harsher conditions (e.g., fuming HNO₃ at 50°C) could introduce the sixth nitro group. Steric and electronic factors may favor this position adjacent to the first nitro group.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at the 1-position likely originates from N-alkylation or substitution. Two plausible pathways include:

Pathway A: Direct Alkylation

Reacting 5,6-dinitroindazole with formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) could yield the N-hydroxymethyl derivative via nucleophilic attack on the indazole nitrogen.

Pathway B: Chloromethylation Followed by Hydrolysis

- Chloromethylation : Treat 5,6-dinitroindazole with chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., AlCl₃) to form 1-(chloromethyl)-5,6-dinitro-1H-indazole.

- Hydrolysis : React the chloromethyl intermediate with aqueous NaOH to replace chloride with a hydroxyl group.

Challenges and Optimization Considerations

Regioselectivity in Nitration

Achieving precise nitro group placement is non-trivial. Computational modeling (e.g., DFT studies) could predict reactive sites, but empirical optimization remains necessary. Alternative directing groups (e.g., sulfonic acid) might improve regioselectivity but require additional steps.

Stability of Intermediates

Nitro groups are electron-withdrawing, potentially deactivating the indazole core toward further electrophilic substitution. Mild reaction conditions and protecting groups (e.g., acetyl for the hydroxymethyl) may mitigate decomposition.

Purification Challenges

The polar nature of the product necessitates chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dinitro-1h-indazol-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 5,6-Dinitro-1H-indazole-1-carboxylic acid

Reduction: 5,6-Diamino-1H-indazol-1-yl)methanol

Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

(5,6-Dinitro-1h-indazol-1-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.

Mechanism of Action

The mechanism of action of (5,6-Dinitro-1h-indazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential as a nitric oxide synthase inhibitor suggests that it may interfere with the production of nitric oxide, a signaling molecule involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues: Nitroimidazole Alcohols vs. Indazole Derivatives

The compound shares structural motifs with nitroimidazole-based alcohols, such as:

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Imp. D, EP): Features a single nitro group at the 5-position of imidazole and an ethanol substituent .

- (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol derivatives: Synthesized via condensation of 2-methyl-5-nitroimidazole with benzaldehydes, yielding styryl-substituted ethanol derivatives .

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole : Contains a chloromethylphenyl group and a single nitro group on the imidazole ring .

Key Differences :

Heterocyclic Core: The target compound uses an indazole scaffold, which is bicyclic (benzene fused to pyrazole), whereas analogues like Imp. D are based on monocyclic imidazole. Indazoles generally exhibit greater aromatic stability and varied hydrogen-bonding capabilities.

Nitro Group Positioning: The 5,6-dinitro configuration in the target compound introduces steric and electronic effects distinct from mono-nitro analogues. Dual nitro groups may enhance electrophilicity and influence intermolecular interactions.

Physicochemical Properties

Insights :

- The dinitro configuration may lower solubility in nonpolar solvents compared to mono-nitro compounds.

- Methanol’s smaller size vs. ethanol could reduce steric hindrance, improving crystallinity .

Spectroscopic and Crystallographic Data

- NMR : For 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, 1H-NMR shows peaks at δ 4.62 (CH2Cl) and δ 7.45–7.76 (aromatic protons) . The target compound’s dinitro groups would deshield adjacent protons, shifting aromatic signals downfield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-Dinitro-1H-indazol-1-yl)methanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nitro-functionalized indazole precursor. Use Fe₃O4-based nanocatalysts (e.g., Fe₃O4@FU NPs) in ethanol under reflux to improve yield and reduce side reactions . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and optimize variables such as temperature (80–100°C), catalyst loading (10–15 mg/mmol), and stoichiometry of nitro-group precursors. Post-synthesis, purify via recrystallization in ethanol or methanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Compare experimental - and -NMR spectra with DFT-calculated chemical shifts for nitro and hydroxyl groups. Look for characteristic deshielding of protons adjacent to nitro groups (~δ 8.5–9.5 ppm) .

- IR : Identify O–H stretching (3200–3500 cm) and nitro-group vibrations (1520–1560 cm for asymmetric stretching; 1340–1380 cm for symmetric stretching) .

- MS : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with nitro-indazole scaffolds .

Q. What solvent systems and chromatographic methods are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid. Monitor elution at 254 nm for nitro-aromatic absorption . For preparative isolation, use flash chromatography with silica gel and a gradient of ethyl acetate in hexane (10–50%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of nitro and hydroxyl groups in this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction using SHELXL for refinement . Key steps:

- Collect data at low temperature (100 K) to minimize thermal motion.

- Use SHELXT for space-group determination and initial structure solution .

- Refine anisotropic displacement parameters (ADPs) to confirm the planarity of the indazole ring and nitro-group orientations .

- Validate hydrogen-bonding networks involving the methanol group using WinGX/ORTEP for visualization .

Q. What computational strategies (e.g., DFT) can predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites susceptible to hydrolysis or nitro-group reduction .

- Molecular Dynamics : Simulate solvation effects in water/DMSO using OPLS-AA force fields to assess stability under acidic (pH 2–4) vs. neutral conditions .

- Thermogravimetric Analysis (TGA) : Correlate computational decomposition pathways (e.g., nitro → nitrite transitions) with experimental TGA/DSC data .

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions for nitro-substituted indazoles?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) that may shift NMR/IR peaks .

- Step 2 : Re-optimize computational models with explicit solvent effects (e.g., PCM for polar solvents) .

- Step 3 : Cross-validate using alternative techniques (e.g., X-ray crystallography for bond lengths/angles) to resolve ambiguities .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity or reduced toxicity?

- Methodological Answer :

- SAR Studies : Modify the methanol group to esters or ethers to alter lipophilicity. Assess cytotoxicity via MTT assays .

- Docking Studies : Target nitro-reductase enzymes (e.g., in E. coli) using AutoDock Vina to predict activation pathways .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., nitro reduction) and introduce electron-withdrawing substituents to stabilize the core .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies for nitro-indazole derivatives?

- Methodological Answer :

- Controlled Replication : Standardize catalysts (e.g., Fe₃O4@FU NPs vs. homogeneous acids) and solvent purity .

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, stoichiometry) affecting yield .

- Open Data Practices : Share raw chromatographic and spectral data via repositories to enable cross-lab validation .

Q. What protocols ensure robust reproducibility in crystallographic studies of nitro-aromatic compounds?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (<0.8 Å) to resolve nitro-group disorder .

- Refinement : Apply twin refinement in SHELXL for crystals with pseudo-merohedral twinning .

- Reporting : Adhere to IUCr standards for depositing CIF files with full refinement parameters .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst Loading | 10–15 mg/mmol | Reduces side reactions | |

| Reaction Temperature | 80–100°C | Balances kinetics/stability | |

| Solvent System | Ethanol/Water (3:1) | Enhances nitro-group solubility |

Table 2 : Common Contradictions in Nitro-Indazole Research and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.